molecular formula C14H17N3OS B2925986 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1448054-01-0

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2925986
CAS No.: 1448054-01-0
M. Wt: 275.37
InChI Key: UAWVNAAXNNXAOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a thiophene ring, a pyrazole ring, an ethyl group, and a cyclobutanecarboxamide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Cyclobutanecarboxamide is a type of cyclic amide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more precise description .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors such as the types of functional groups present and the overall shape and size of the molecule .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide have been extensively studied. For instance, the identification and differentiation of research chemicals with similar structures have been reported, highlighting the importance of accurate characterization in ensuring the correct identification of such compounds (McLaughlin et al., 2016). The comprehensive analytical characterization of these compounds includes chromatographic, spectroscopic, and mass spectrometric methods, as well as crystal structure analysis, which serves as a critical foundation for further pharmacological exploration.

Antitumor Activity

The antitumor activities of compounds derived from thiophene and pyrazole rings have been a significant area of research. Studies have shown that various heterocyclic derivatives, including those with thiophene, thiazole, and pyrazole rings, exhibit high inhibitory effects in vitro against multiple human cancer cell lines (Shams et al., 2010). The simplicity of the synthetic procedures, coupled with the convenience of yield production and the diversity of reactive sites, plays a valuable role in further biological investigations.

Heterocyclic Synthesis

The development of novel synthetic routes to create heterocyclic compounds incorporating thiophene and pyrazole rings is a crucial aspect of research. These efforts have led to the synthesis of compounds with potential applications in medicinal chemistry and drug development. For example, the green synthesis of thiophenyl pyrazoles and isoxazoles has been explored, adopting methodologies like 1,3-dipolar cycloaddition, and these compounds have shown potential antibacterial activity (Sowmya et al., 2018). Such studies are instrumental in discovering new therapeutic agents.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs work by interacting with biological macromolecules such as proteins or DNA . Without more information on the intended use of this compound, it’s difficult to speculate on its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or testing its safety in clinical trials .

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-14(11-3-1-4-11)15-7-9-17-8-6-12(16-17)13-5-2-10-19-13/h2,5-6,8,10-11H,1,3-4,7,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVNAAXNNXAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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